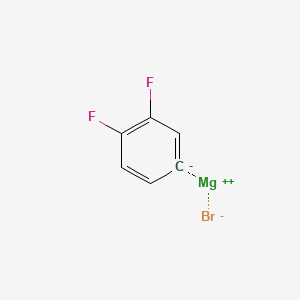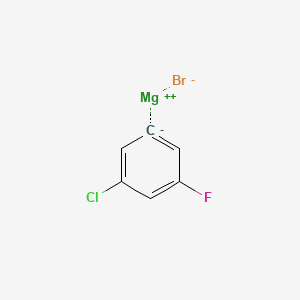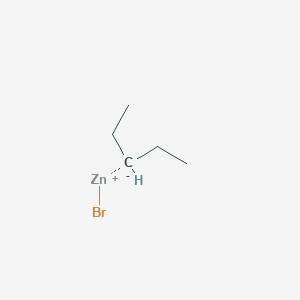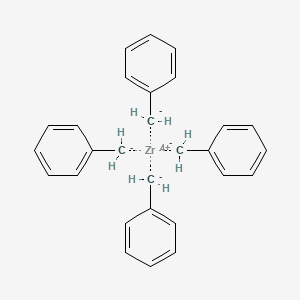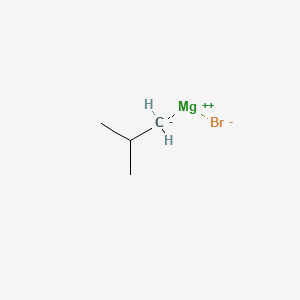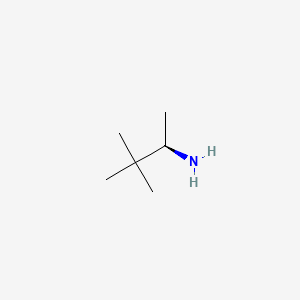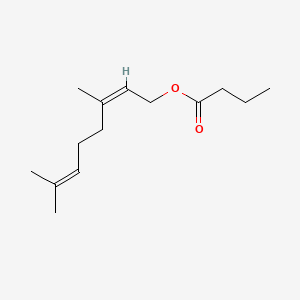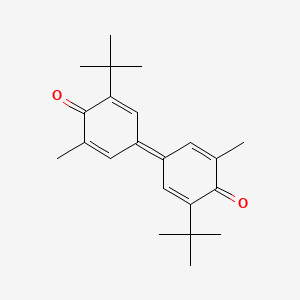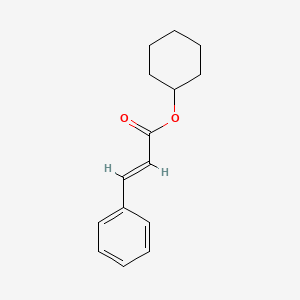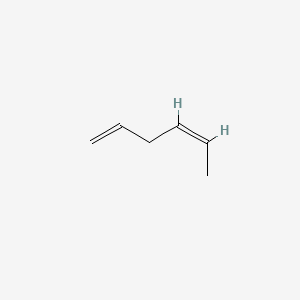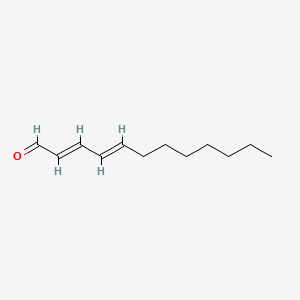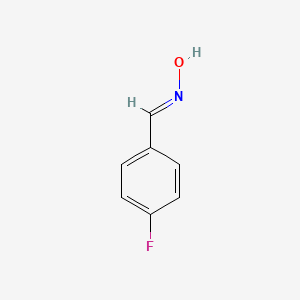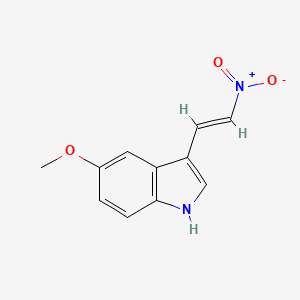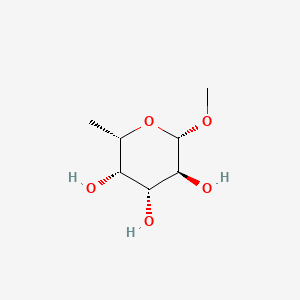
Methyl beta-L-Fucopyranoside
説明
Methyl beta-L-Fucopyranoside is an organic compound that belongs to the class of o-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond . It is a renowned biomedicine commodity in the scientific realm and is predominantly employed to unravel the intricacies of carbohydrate metabolism .
Molecular Structure Analysis
Methyl beta-L-Fucopyranoside has a molecular formula of C7H14O5 and a molecular weight of 178.18 . Its structure includes five hydroxyl groups and one methoxy group .Physical And Chemical Properties Analysis
Methyl beta-L-Fucopyranoside is a solid at 20 degrees Celsius . It has a melting point range of 119.0 to 124.0 degrees Celsius . It is hygroscopic, meaning it readily absorbs moisture from the environment . The specific rotation [a]20/D is +11.0 to +13.0 deg (C=1, H2O) .科学的研究の応用
Glycosyltransferase Activity
Chemical synthesis and characterization of L-Fucose derivatives, including Methyl alpha-L-Fucopyranoside, have provided insight into the regiospecificity of plant cell wall glycosyltransferases. These derivatives were used to investigate the efficiency of different glycosyltransferases from Arabidopsis thaliana, with the finding that the monosaccharide Methyl alpha-L-Fucopyranoside was the most efficient acceptor. This suggests a utility in probing glycosyltransferase specificity and aiding in the understanding of complex carbohydrate structures in plant cell walls (Damager et al., 2017).
Bioactive Compound Synthesis
The synthesis and evaluation of natural alpha-bisabolol beta-D-fucopyranoside and its analogues have been conducted to explore their cytotoxicity against various cancer cell lines. This research indicates that the addition of a sugar moiety, like a fucopyranoside, to alpha-bisabolol significantly enhances its cytotoxicity, highlighting the potential for developing potent anticancer agents using glycoside modifications (Piochon et al., 2009).
Fucoidan Structure and Bioactivity
Fucoidans, sulfated polysaccharides found in brown seaweeds, have been extensively studied for their bioactive properties. Research into the structure-function relationships of fucoidans has revealed that their biological activities, such as anti-inflammatory, anticoagulant, and anti-tumor effects, are closely related to their sulfate content and molecular structure. This knowledge is crucial for the development of fucoidan-based therapeutics and for understanding the mechanisms underlying their bioactivity (Cumashi et al., 2007).
Carbohydrate-Specific Uptake by Cancer Cells
Studies have shown that fucosylated polymers, including those mimicking structures like Methyl beta-L-Fucopyranoside, exhibit increased uptake by various carcinoma cell lines. This suggests a potential application for targeted drug delivery systems, where the specific uptake of fucosylated micelles by cancer cells could be exploited for therapeutic purposes (Babiuch et al., 2015).
Safety And Hazards
特性
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-XUVCUMPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl beta-L-Fucopyranoside | |
CAS RN |
24332-98-7 | |
| Record name | Methyl beta-L-fucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024332987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl beta-L-fucopyranoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYL .BETA.-L-FUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW71PB1NF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



